molecular formula C17H19NO2 B5374859 N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide

N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide

Cat. No.: B5374859
M. Wt: 269.34 g/mol
InChI Key: RRRBSCPSJLMFQV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring and three methyl groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 2,4,6-trimethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methoxyaniline is reacted with 2,4,6-trimethylbenzoyl chloride in an organic solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with larger quantities of starting materials and solvents. Continuous flow reactors or batch reactors may be employed to optimize the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl-2,4,6-trimethylbenzamide.

    Reduction: Formation of N-(4-methoxyphenyl)-2,4,6-trimethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The methoxy and trimethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-benzamide: Lacks the trimethyl groups, which may affect its binding affinity and biological activity.

    N-(4-hydroxyphenyl)-2,4,6-trimethylbenzamide: The hydroxyl group may enhance its solubility and reactivity compared to the methoxy group.

    N-(4-methoxyphenyl)-2,4,6-trimethylbenzoic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-9-12(2)16(13(3)10-11)17(19)18-14-5-7-15(20-4)8-6-14/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRBSCPSJLMFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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